4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile
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Overview
Description
4-(4-Fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile is a complex organic compound with a unique structure that incorporates fluorine, methoxy, sulfanyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyphenylmethylsulfanyl Group: This step involves the formation of a thioether linkage through a nucleophilic substitution reaction.
Addition of the Phenyl Group: The phenyl group is added through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Carbonitrile Group: The nitrile group is introduced through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Coupling Reactions: The phenyl groups can participate in further cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Coupling Reactions: Extended aromatic systems.
Scientific Research Applications
4-(4-Fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carboxamide
- 4-(4-Fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carboxylic acid
- 4-(4-Fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-methanol
Uniqueness
The uniqueness of 4-(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-phenylpyridine-3-carbonitrile lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H19FN2OS |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H19FN2OS/c1-30-22-9-5-6-18(14-22)17-31-26-24(16-28)23(19-10-12-21(27)13-11-19)15-25(29-26)20-7-3-2-4-8-20/h2-15H,17H2,1H3 |
InChI Key |
MEHXWZDGGSFZHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C#N |
Origin of Product |
United States |
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